[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process. The initial step often includes the preparation of the 1-ethyl-5-fluoro-1H-pyrazole moiety, followed by its coupling with a diethylamino propyl group. The reaction conditions may vary, but common reagents include alkyl halides, bases, and solvents such as dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product formation. Solvents such as dichloromethane, ethanol, or water are commonly used, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives.
Scientific Research Applications
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(diethylamino)propyl][(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(1-ethyl-5-bromo-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluoro group, for example, can enhance its stability and alter its interaction with biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C13H25FN4 |
---|---|
Molecular Weight |
256.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H25FN4/c1-4-17(5-2)9-7-8-15-10-12-11-16-18(6-3)13(12)14/h11,15H,4-10H2,1-3H3 |
InChI Key |
ZDDRKSYHUOIAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCCN(CC)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.